2-Bromo-4-(sec-butyl)phenol
Overview
Description
2-Bromo-4-(sec-butyl)phenol is an organic compound with the molecular formula C10H13BrO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the second position and a sec-butyl group at the fourth position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(sec-butyl)phenol typically involves the bromination of 4-(sec-butyl)phenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(sec-butyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted phenols, while oxidation can produce quinones.
Scientific Research Applications
2-Bromo-4-(sec-butyl)phenol has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(sec-butyl)phenol involves its interaction with specific molecular targets and pathways. The bromine atom and the phenolic group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, and the phenolic group can participate in hydrogen bonding and other interactions with biological molecules. These properties contribute to its potential biological activities and applications in various fields .
Comparison with Similar Compounds
- 2-Bromo-4-tert-butylphenol
- 2-Bromo-4-isopropylphenol
- 2-Bromo-4-methylphenol
Comparison: 2-Bromo-4-(sec-butyl)phenol is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic effects compared to other similar compounds. This uniqueness can influence its reactivity and interactions in chemical and biological systems. For instance, the sec-butyl group may provide different steric hindrance and electronic properties compared to tert-butyl or isopropyl groups, affecting the compound’s behavior in various reactions .
Properties
IUPAC Name |
2-bromo-4-butan-2-ylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-3-7(2)8-4-5-10(12)9(11)6-8/h4-7,12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAINGYFRUOVIGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586393 | |
Record name | 2-Bromo-4-(butan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63762-55-0 | |
Record name | 2-Bromo-4-(butan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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